1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
Overview
Description
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid, also known as TFB-TBOA, is a chemical compound with the molecular formula C12H9F3N2O3S . It has a molecular weight of 318.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring with a trifluoromethoxy group at the 6-position, an azetidine ring at the 2-position, and a carboxylic acid group attached to the azetidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Antibacterial Applications
A series of compounds incorporating azetidinyl moieties, such as those related to the specified chemical structure, have been synthesized and evaluated for their antibacterial activity. The research conducted by Frigola et al. (1995) focused on the synthesis and properties of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl) derivatives, highlighting the importance of chirality on potency and in vivo efficacy against bacterial infections. The study demonstrated that the absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings was critical to enhancing in vitro activity and oral efficacy, offering insights into the design of more effective antibacterial agents Frigola et al., 1995.
Pharmacological Significance
Further emphasizing the relevance of azetidine derivatives in pharmacology, a study on the efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, was reported by Hou et al. (2016). This research outlined a process featuring a highly regioselective cycloaddition leading to a key intermediate, showcasing the application of azetidine derivatives in the preparation of compounds for preclinical toxicological studies Hou et al., 2016.
Synthesis and Biological Activity
The synthesis and biological activity of N-substituted-3-chloro-2-azetidinones were explored by Chavan and Pai (2007), who developed a series of compounds exhibiting good to moderate antibacterial activity against various microorganisms. This research further underscores the potential of azetidine derivatives as valuable scaffolds in the development of new antibacterial agents Chavan & Pai, 2007.
Antimicrobial and Antifungal Agents
A novel synthesis approach for spiro[azetidine-2,3'-indole]-diones, exhibiting antimicrobial activities, was reported by Gandhi et al. (2020). Their work demonstrated the potential of azetidine-based derivatives as lead molecules for developing effective antimicrobial agents, highlighting the versatility of azetidine scaffolds in medicinal chemistry Gandhi et al., 2020.
properties
IUPAC Name |
1-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-7-1-2-8-9(3-7)21-11(16-8)17-4-6(5-17)10(18)19/h1-3,6H,4-5H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWCEJKTERSUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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